4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 2H-chromen-2-one, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with benzyl(methyl)amine in the presence of a suitable base such as potassium carbonate in a solvent like dry acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone derivative.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it inhibits acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation, making it a potential lead compound for Alzheimer’s disease therapy . The compound’s aromatic moieties interact with lipophilic residues of the binding sites, stabilizing the enzyme-inhibitor complex through hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one include other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Known for its choleretic properties and use in clinical medicine.
Novobiocin: An antibiotic that inhibits DNA gyrase and has anticancer properties.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-8-18-16(10-17(13)21)15(9-19(22)23-18)12-20(2)11-14-6-4-3-5-7-14/h3-10,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKVHRNLUBIQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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